molecular formula C8H6N2O B113110 Imidazo[1,5-A]pyridine-5-carbaldehyde CAS No. 85691-71-0

Imidazo[1,5-A]pyridine-5-carbaldehyde

Cat. No. B113110
CAS RN: 85691-71-0
M. Wt: 146.15 g/mol
InChI Key: JTPBTUUKUMKNHD-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridine-5-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . This compound has attracted growing attention due to its unique chemical structure and versatility, optical behaviors, and biological properties .


Synthesis Analysis

The synthesis of imidazo[1,5-A]pyridine-5-carbaldehyde has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-A]pyridine-5-carbaldehyde from readily available starting materials . These transformations involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of imidazo[1,5-A]pyridine-5-carbaldehyde is unique and versatile, which has led to its growing attention in various research areas . Its aromatic heterocyclic structure has great potential in several research areas, from materials science to the pharmaceutical field .


Chemical Reactions Analysis

Imidazo[1,5-A]pyridine-5-carbaldehyde can undergo a variety of chemical reactions. For instance, it can be involved in cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions have been used to synthesize a variety of imidazo[1,5-A]pyridine derivatives .


Physical And Chemical Properties Analysis

Imidazo[1,5-A]pyridine-5-carbaldehyde is a yellow solid .

Scientific Research Applications

“Imidazo[1,5-A]pyridine-5-carbaldehyde” is a type of aromatic heterocycle . This class of compounds has attracted significant attention due to their unique chemical structure, versatility, optical behaviors, and biological properties . They have potential applications in several research areas .

  • Pharmaceutical Field : Imidazo[1,5-A]pyridine derivatives are significant structural components of a large number of agrochemicals and pharmaceuticals . They have been the subject of intense research for numerous decades .

  • Optoelectronic Devices : These compounds have been used in the development of optoelectronic devices . Their unique optical behaviors make them suitable for this application .

  • Sensors : Imidazo[1,5-A]pyridine derivatives have been used in the development of sensors . Their unique chemical structure and versatility make them suitable for this application .

  • Anti-Cancer Drugs : These compounds have shown promise in the development of anti-cancer drugs . Their biological properties make them suitable for this application .

  • Confocal Microscopy and Imaging : Imidazo[1,5-A]pyridine derivatives have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for this application .

  • Optoelectronics : Imidazo[1,5-a]pyridine derivatives are used in the development of optoelectronic devices . Their unique optical behaviors make them suitable for this application .

  • Coordination Chemistry : These compounds are used in coordination chemistry . Their compact shape along with remarkable photophysical properties make them suitable candidates as cell membrane probes .

  • Medicinal Chemistry : Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

  • Optoelectronics : Imidazo[1,5-a]pyridine derivatives are used in the development of optoelectronic devices . Their unique optical behaviors make them suitable for this application .

  • Coordination Chemistry : These compounds are used in coordination chemistry . Their compact shape along with remarkable photophysical properties make them suitable candidates as cell membrane probes .

  • Medicinal Chemistry : Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Future Directions

Imidazo[1,5-A]pyridine-5-carbaldehyde and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that there are many future directions for research and development involving this compound.

properties

IUPAC Name

imidazo[1,5-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPBTUUKUMKNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527682
Record name Imidazo[1,5-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-A]pyridine-5-carbaldehyde

CAS RN

85691-71-0
Record name Imidazo[1,5-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,5-a]pyridine-5-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 20 g of 5-formyl-3-ethylthioimidazo[1,5-a]pyridine in 200 ml of isopropanol is added approximately 15 g of Raney nickel. The reaction mixture is stirred and heated at reflux temperature for 16 hours. The catalyst is removed by filtration through celite. The filtrate is evaporated under reduced pressure to yield an oily residue. This is purified by column chromatography on silica gel using a mixture of diethyl ether and ethyl acetate (2:1) as eluent. Evaporation of the solvent under reduced pressure yields 5-formylimidazo[1,5-a]pyridine melting at 138°-140°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

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